molecular formula C15H21NO3S B6524056 ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate CAS No. 477567-88-7

ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate

Cat. No. B6524056
CAS RN: 477567-88-7
M. Wt: 295.4 g/mol
InChI Key: XTIBZIMHIPCNHA-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is an essential compound in medicinal chemistry and material science, with applications ranging from corrosion inhibitors to the advancement of organic semiconductors . The ethyl group is a common functional group in organic chemistry, represented by the structural formula -CH2CH3. The cyclohexaneamido part suggests the presence of a cyclohexane, which is a six-membered ring structure, and an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom.

Scientific Research Applications

ETMC has been used in a wide range of scientific research applications, including studies of the structure and reactivity of organic molecules, investigations of catalytic processes, and the development of new materials. It has also been used as a model compound to study the effects of electron-withdrawing groups on the reactivity of thiophene-based molecules. Additionally, ETMC has been used as a precursor to synthesize other organic compounds, such as 5-amino-3-methylthiophene-2-carboxylic acid and 5-cyclohexyl-3-methylthiophene-2-carboxylic acid.

Mechanism of Action

The mechanism of action of ETMC is not well understood. However, it is believed that the electron-withdrawing amide group of the compound enhances the reactivity of the 5-cyclohexyl-3-methylthiophene-2-carboxylic acid moiety, thereby allowing for the formation of new molecules. Additionally, the two carboxylate groups of the molecule can form hydrogen bonds with other molecules, which may also play a role in its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETMC are largely unknown. However, it has been suggested that the compound may be able to interact with proteins and other molecules in the body, and may be able to modulate their activity. Additionally, it has been speculated that ETMC may be able to interact with enzymes in the body, and may be able to alter their activity.

Advantages and Limitations for Lab Experiments

ETMC has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to synthesize. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations to using ETMC in lab experiments. For example, the compound is not water-soluble, so it must be dissolved in a polar aprotic solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.

Future Directions

The potential future directions for ETMC are numerous. For example, further research could be done to investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, research could be done to explore its potential use as a precursor for the synthesis of other organic compounds. Finally, further research could be done to investigate the effects of electron-withdrawing groups on the reactivity of thiophene-based molecules.

Synthesis Methods

The synthesis of ETMC involves the condensation reaction of 5-cyclohexyl-3-methylthiophene-2-carboxylic acid and ethyl amine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

properties

IUPAC Name

ethyl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBZIMHIPCNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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